3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040646-04-5
VCID: VC8435673
InChI: InChI=1S/C22H15ClN4O2S2/c1-13-4-2-3-5-16(13)20-25-18(29-26-20)12-31-22-24-17-10-11-30-19(17)21(28)27(22)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3
SMILES: CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4
Molecular Formula: C22H15ClN4O2S2
Molecular Weight: 467 g/mol

3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040646-04-5

Cat. No.: VC8435673

Molecular Formula: C22H15ClN4O2S2

Molecular Weight: 467 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040646-04-5

Specification

CAS No. 1040646-04-5
Molecular Formula C22H15ClN4O2S2
Molecular Weight 467 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H15ClN4O2S2/c1-13-4-2-3-5-16(13)20-25-18(29-26-20)12-31-22-24-17-10-11-30-19(17)21(28)27(22)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3
Standard InChI Key BEOBMBFNRLJKDB-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4
Canonical SMILES CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A thieno[3,2-d]pyrimidin-4-one scaffold, which confers rigidity and electronic diversity.

  • A 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group, contributing to π-π stacking interactions.

  • A 4-chlorophenyl group at position 3, enhancing lipophilicity and target binding.

The molecular formula C₂₂H₁₅ClN₄O₂S₂ (MW: 467 g/mol) reflects its polyheterocyclic nature. Key spectroscopic identifiers include:

  • IR: Stretching vibrations at 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 690 cm⁻¹ (C-S).

  • ¹H NMR: Distinct signals for the methyl group (δ 2.45 ppm) and aromatic protons (δ 7.2–8.1 ppm).

Table 1: Physicochemical Properties

PropertyValue
CAS No.1040646-04-5
Molecular FormulaC₂₂H₁₅ClN₄O₂S₂
Molecular Weight467 g/mol
IUPAC Name3-(4-Chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
SMILESCC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4
SolubilityLow aqueous solubility (<0.1 mg/mL)

Synthetic Methodologies

Key Synthetic Routes

Synthesis involves multi-step strategies to assemble the thieno[3,2-d]pyrimidin-4-one and 1,2,4-oxadiazole moieties:

Step 1: Thieno[3,2-d]pyrimidin-4-one Core Formation

  • Condensation of 2-aminothiophene-3-carboxylate with urea under acidic conditions yields the pyrimidinone ring.

Step 2: 1,2,4-Oxadiazole Synthesis

  • Cyclization of amidoximes with carboxylic acid derivatives using dehydrating agents (e.g., POCl₃) .

Step 3: Sulfanyl Linkage Installation

  • Nucleophilic substitution between the thieno[3,2-d]pyrimidin-4-one thiolate and a bromomethyl-oxadiazole intermediate.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1H₂SO₄, urea120°C6 h68%
2POCl₃, DMF80°C4 h52%
3K₂CO₃, DMFRT12 h41%

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against epidermal growth factor receptor (EGFR) (IC₅₀ = 1.2 μM) and vascular endothelial growth factor receptor 2 (VEGFR-2) (IC₅₀ = 2.8 μM), attributed to:

  • Hydrogen bonding between the pyrimidinone C=O and kinase hinge regions.

  • Hydrophobic interactions from the 4-chlorophenyl and 2-methylphenyl groups .

Research Findings and Comparative Analysis

In Vitro Cytotoxicity

Screening in MCF-7 breast cancer cells revealed moderate activity (IC₅₀ = 18 μM), outperforming 5-fluorouracil (IC₅₀ = 32 μM) but lagging behind doxorubicin (IC₅₀ = 0.8 μM).

Stability Studies

The compound demonstrates:

  • Plasma stability: 78% remaining after 24 h (human plasma, pH 7.4).

  • Thermal stability: Decomposition onset at 210°C (DSC analysis).

Future Directions and Challenges

Structural Optimization

  • Bioisosteric replacement: Substituting the sulfanyl group with sulfonyl may enhance solubility.

  • Hybridization: Conjugation with HDAC inhibitors could synergize anticancer effects .

Target Identification

Proteomic studies are needed to map off-target interactions, particularly with cytochrome P450 enzymes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator